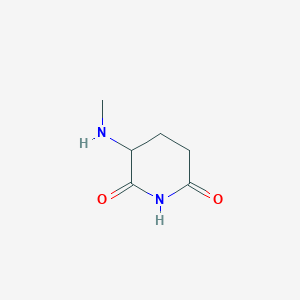

3-(Methylamino)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

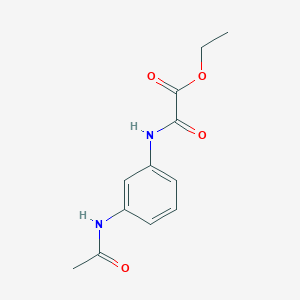

“3-(Methylamino)piperidine-2,6-dione” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Synthesis Analysis

The synthesis process of 3-methylamino-piperidine is fewer in steps and high in yield . The synthesis technique of 3-methylamino piperidines is gentle, easy and simple to handle, and is fit for suitability for industrialized production . The yield of the present invention is 49.6% .

Molecular Structure Analysis

The molecular formula of this compound hydrochloride is C5H9ClN2O2 with an average mass of 164.590 Da .

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

3-(Methylamino)piperidine-2,6-dione derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds, exhibiting significant anti-inflammatory and anticancer activities. For instance, specific derivatives synthesized through condensation with pyridine and thiophene dicarboxylic acids have shown promising results in vitro for anticancer activity, highlighting their potential in medicinal chemistry (Kumar et al., 2014).

Chemosensors for Metal Ions

The chemical versatility of this compound derivatives extends to their application in developing chemosensors for detecting transition metal ions. These derivatives demonstrate exceptional selectivity towards Cu2+ ions, changing color upon complexation. This feature is highly beneficial for environmental monitoring and industrial processes requiring metal detection (Gosavi-Mirkute et al., 2017).

Advanced Materials and Optoelectronics

In the field of materials science, this compound derivatives contribute to the development of novel two-dimensional perovskites with potential applications in solar cells and other optoelectronic devices. These materials exhibit unique optical properties and enhanced charge transport capabilities, offering new avenues for improving the efficiency and stability of solar energy technologies (Mao et al., 2018).

Cyclization Reactions and Synthetic Methodologies

The utility of this compound in synthetic organic chemistry is highlighted by its role in cyclization reactions. These reactions facilitate the efficient synthesis of piperazine-2,5-diones, serving as a cornerstone for generating a wide array of complex molecules with potential pharmaceutical applications (Aboussafy & Clive, 2012).

Antimicrobial and Antiviral Agents

Recent studies have explored the antimicrobial and antiviral potentials of this compound derivatives. These compounds exhibit activity against a range of bacterial and viral pathogens, suggesting their applicability in developing new treatments for infectious diseases (Angelov et al., 2023).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, (S)-3-Aminopiperidine-2,6-dione hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propiedades

IUPAC Name |

3-(methylamino)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-4-2-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYREAQLDBQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)

![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2708595.png)

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2708598.png)